molecular formula C10H8FNO2 B11906003 2-(2-fluoro-1H-indol-3-yl)acetic acid CAS No. 191674-75-6

2-(2-fluoro-1H-indol-3-yl)acetic acid

Cat. No.: B11906003
CAS No.: 191674-75-6
M. Wt: 193.17 g/mol
InChI Key: ZGAQGSGLNOOEEL-UHFFFAOYSA-N
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Description

Evolution and Diversity of Indole (B1671886) Scaffolds in Biological Systems

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif in biologically active compounds. nih.gov Nature has evolved a vast diversity of indole-containing molecules with a wide spectrum of biological functions. From the essential amino acid tryptophan to complex alkaloids like vincristine (B1662923) and reserpine, the indole scaffold serves as a versatile building block for molecules that interact with a multitude of biological targets. nih.govresearchgate.net This evolutionary prevalence highlights the privileged nature of the indole structure in establishing specific molecular interactions within biological systems. In plants and microorganisms, IAA itself is a key signaling molecule, regulating everything from cell division and elongation to stress responses. nih.govfrontiersin.org

The Indole Acetic Acid Moiety as a Privileged Structure in Research

In the realm of drug discovery and chemical biology, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The indole acetic acid moiety is a prime example of such a scaffold. mdpi.com Its ability to mimic the structure of tryptophan allows it to interact with a variety of proteins. The carboxylate group and the indole NH group can participate in hydrogen bonding, while the aromatic ring system can engage in hydrophobic and π-stacking interactions. This versatility has been exploited to develop a wide range of synthetic indole derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com

The Strategic Role of Fluorine in Modulating Biological Activity within Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance their biological properties. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, can profoundly alter the physicochemical characteristics of a molecule. numberanalytics.com The substitution of a hydrogen atom with a fluorine atom can:

Increase metabolic stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer biological half-life.

Modulate lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.com

Alter acidity/basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's ionization state and its interaction with biological targets.

Influence conformation: The introduction of fluorine can lead to specific conformational preferences in a molecule, which can be crucial for its binding to a target protein.

Participate in unique interactions: Fluorine can engage in favorable electrostatic and multipolar interactions with biological targets, potentially increasing binding affinity. nih.gov

The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Defining the Research Landscape for 2-(2-fluoro-1H-indol-3-yl)acetic acid and its Analogues

The specific compound, this compound, represents an intriguing yet underexplored area of research. While extensive studies have been conducted on various other fluorinated IAA analogues, particularly those with fluorine substitution on the benzene (B151609) ring (e.g., 4-fluoro-IAA, 5-fluoro-IAA, 6-fluoro-IAA, and 7-fluoro-IAA), the biological implications of a fluorine atom at the 2-position of the indole ring are less well-documented. nih.govnih.gov

The research landscape for this compound is therefore largely defined by extrapolation from the known effects of fluorine in medicinal chemistry and the established biological activities of other IAA derivatives. Key research questions would include:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a primary challenge.

Physicochemical Properties: Characterizing how the 2-fluoro substituent impacts the compound's lipophilicity, acidity, and conformational flexibility compared to IAA and other fluorinated analogues.

Biological Activity: Investigating its potential as a plant growth regulator, an anticancer agent, an anti-inflammatory agent, or in other therapeutic areas where IAA derivatives have shown promise. Comparative studies with other fluorinated IAA isomers would be crucial to understand the specific contribution of the 2-fluoro substitution.

Mechanism of Action: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

The table below presents a comparative overview of various fluorinated indole-3-acetic acid analogues, highlighting the need for further investigation into the 2-fluoro isomer.

Compound NamePosition of FluorineKnown or Potential Research Focus
This compound 2 Largely unexplored; potential for altered metabolic stability and unique biological activity profile.
2-(4-fluoro-1H-indol-3-yl)acetic acid4Plant growth regulation, auxin activity studies. nih.gov
2-(5-fluoro-1H-indol-3-yl)acetic acid5Investigated for its effects on plant growth and development.
2-(6-fluoro-1H-indol-3-yl)acetic acid6Studied for its fluorescence properties and interaction with biological systems. nih.gov
2-(7-fluoro-1H-indol-3-yl)acetic acid7Explored in the context of auxin biology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191674-75-6

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-(2-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14)

InChI Key

ZGAQGSGLNOOEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 2 2 Fluoro 1h Indol 3 Yl Acetic Acid and Its Analogues

Analysis of Fluorine's Positional and Electronic Influence on Molecular Interactions

The introduction of a fluorine atom at the C2-position of the indole (B1671886) nucleus in 2-(2-fluoro-1H-indol-3-yl)acetic acid has profound implications for its electronic properties and potential molecular interactions. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the indole ring system. tandfonline.com This strong inductive electron-withdrawing effect deactivates the ring, which can influence its reactivity and interactions with biological targets. nih.gov Specifically, placing fluorine at the C2-position, adjacent to the nitrogen atom and the point of attachment for the acetic acid side chain, can modulate the pKa of the indole N-H group and the electron density of the pyrrole (B145914) ring. tandfonline.com

Impact of the Acetic Acid Side Chain on Target Recognition and Binding Affinity

The acetic acid moiety at the C3-position is a crucial pharmacophore for many biologically active indole derivatives. impactfactor.org This side chain provides a carboxylic acid group which is typically ionized at physiological pH, forming a carboxylate anion. This anionic center is critical for forming strong ionic bonds or salt bridges with positively charged residues, such as arginine or lysine, in the binding pocket of a target protein. researchgate.net The length and flexibility of the acetic acid side chain allow it to adopt specific conformations to optimize these interactions.

Studies on the parent compound, indole-3-acetic acid (IAA), have established the importance of this side chain for its biological activity as a plant auxin. nih.gov The carboxyl group is essential for binding to auxin receptors like the PIN proteins. researchgate.net The distance and orientation of the carboxylate relative to the indole ring are defining factors for affinity and activation. Any modification that alters the acidic nature or the spatial arrangement of this group, such as esterification or amidation, often leads to a significant decrease or complete loss of activity, underscoring its role as the primary binding determinant. mdpi.com The planarity of the indole ring serves as a rigid scaffold, while the acetic acid side chain provides the key electrostatic interaction point for target recognition. drugbank.com

Systematic Exploration of Substituent Effects on the Indole Nucleus and Side Chain

The biological activity of indole acetic acids can be systematically modulated by introducing various substituents on the indole nucleus and the side chain. The indole ring has multiple positions (C2, C4, C5, C6, C7, and N1) where substitution can alter potency, selectivity, and metabolic stability.

Indole Nucleus: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions can fine-tune the electronic character of the ring system. For instance, EWGs can enhance the acidity of the N-H proton, potentially influencing hydrogen bonding. mdpi.com Halogenation at positions C4, C5, or C6 has been shown to produce analogues with significantly altered activities. nih.gov The position of the substituent is critical; for example, a substituent at C4 can sterically influence the orientation of the C3-acetic acid side chain, whereas a substituent at C7 is less likely to do so.

Side Chain: Modifications to the acetic acid side chain have a direct impact on binding. Extending the alkyl chain, as seen in indole-3-propionic acid or indole-3-butyric acid, can change the distance between the indole scaffold and the carboxylate, which may be suboptimal for a specific receptor pocket. nih.gov Introducing substituents on the α-carbon of the side chain can create a chiral center, leading to stereoselective binding and activity. Furthermore, converting the carboxylic acid to an ester or amide removes the critical anionic charge, generally reducing or abolishing activity unless the compound is designed as a prodrug to be hydrolyzed in vivo. mdpi.com

The following table summarizes the effects of various substitutions on the activity of indole derivatives based on general findings in the literature.

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference
Indole C2MethylCan increase steric hindrance, potentially blocking binding or altering conformation. impactfactor.org
Indole C4Halogen (e.g., Cl, CF3)Can significantly increase or decrease activity depending on the target system. nih.gov nih.gov
Indole C5Halogen (e.g., F)Often enhances activity; can alter metabolism and binding properties. nih.gov nih.gov
Indole N1BenzylBlocks H-bond donation; adds lipophilicity and potential for π-stacking. ontosight.ai ontosight.ai
Side Chain (α-carbon)MethylCreates a chiral center, potentially leading to stereospecific activity.N/A
Side Chain (Carboxyl)Esterification (e.g., -COOCH3)Removes ionic interaction point, typically leading to loss of activity. mdpi.com mdpi.com

Comparative SAR Studies with Non-Fluorinated and Differentially Substituted Indole Acetic Acids

Comparing this compound with its non-fluorinated counterpart, indole-3-acetic acid (IAA), and other halogenated analogues reveals key SAR insights. The introduction of a halogen can dramatically alter biological activity.

For example, in the context of plant auxins, 4-chloroindole-3-acetic acid (4-Cl-IAA) is known to be a more potent auxin than IAA in certain species. nih.gov In contrast, studies on 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), a fluorinated auxin, showed strong root formation-promoting activity, but weaker activity in other auxin bioassays compared to 4-Cl-IAA. nih.gov This highlights that the nature and position of the halogen are critical.

A study on 5-fluoroindole-3-acetic acid demonstrated that upon oxidative activation by horseradish peroxidase, it was significantly more cytotoxic to tumor cells than the unsubstituted IAA. nih.gov This suggests that fluorination can alter the chemical reactivity and downstream biological effects of the molecule following enzymatic processing.

The fluorine at the C2-position in this compound is unique because C2 is electronically distinct from the positions on the benzene (B151609) portion of the indole ring. researchgate.net The C2 and C3 positions are the most favored for electrophilic substitution due to high π-electron density. impactfactor.org Placing a highly electronegative fluorine atom at C2 would significantly reduce this nucleophilicity, potentially increasing the molecule's stability against oxidative metabolism at that position, a common metabolic pathway for indoles. nih.gov

The table below provides a comparative overview of the reported activities of various substituted indole acetic acids.

CompoundSubstituentBiological ContextObserved ActivityReference
Indole-3-acetic acid (IAA)NonePlant AuxinBaseline activity nih.gov
4-Chloroindole-3-acetic acid4-ClPlant AuxinGenerally more potent than IAA nih.gov
4-Trifluoromethylindole-3-acetic acid4-CF3Plant AuxinStrong root promotion, weaker in other assays vs. 4-Cl-IAA nih.gov
5-Fluoroindole-3-acetic acid5-FProdrug for Cancer TherapyMore cytotoxic than IAA after peroxidase activation nih.gov
2-Methylindole-3-acetic acid2-CH3General ActivityOften reduced activity due to steric hindrance near the side chain impactfactor.org

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is a key determinant of its biological activity. The primary conformational flexibility lies in the rotation around the C3-Cα single bond of the acetic acid side chain. This rotation defines the spatial orientation of the carboxyl group relative to the plane of the indole ring. The preferred conformation is one that minimizes steric hindrance and optimizes electronic interactions, ultimately placing the carboxylate in the correct orientation to bind with a receptor.

The introduction of a fluorine atom at the C2 position can influence this conformational preference. Due to fluorine's high electronegativity, a repulsive electrostatic interaction may occur between the partially negative fluorine and the partially negative oxygen atoms of the carboxyl group. nih.gov This could create a conformational bias, favoring rotamers where the carboxyl group is oriented away from the C2-substituent. Such a fluorine-induced conformational lock can be beneficial if the preferred conformation aligns with the bioactive conformation required for receptor binding, potentially leading to higher affinity and selectivity. nih.gov In contrast, if it favors an inactive conformation, a decrease in biological response would be observed. Computational modeling and NMR studies, particularly those analyzing through-space spin-spin couplings between fluorine and side-chain protons, are powerful tools for elucidating these conformational preferences in solution. nih.govrsc.org

Biological Activities and Mechanistic Studies of 2 2 Fluoro 1h Indol 3 Yl Acetic Acid in Vitro Research

Investigation of Enzymatic Inhibition and Modulation

The interaction of 2-(2-fluoro-1H-indol-3-yl)acetic acid with various enzymes has been explored to understand its pharmacological potential. Research has primarily focused on its inhibitory effects on enzymes involved in inflammation and other pathological processes.

Myeloperoxidase (MPO) Inhibition Research Approaches

Myeloperoxidase (MPO) is a key enzyme in neutrophils that contributes to oxidative stress and inflammation. The inhibition of MPO is a therapeutic strategy for various inflammatory diseases. While direct studies on this compound are not extensively documented, research on related fluorinated indole (B1671886) derivatives suggests a potential for MPO inhibition.

Studies have shown that indole metabolites, in general, can act as potent and selective inhibitors of MPO nih.govnih.gov. For instance, 5-fluorotryptamine, a structurally related compound, has demonstrated an IC50 value of approximately 0.3 µM for MPO inhibition researchgate.net. Furthermore, a series of 3-(aminoalkyl)-5-fluoroindole analogues have been designed and synthesized as potent MPO inhibitors researchgate.netsigmaaldrich.com. These findings suggest that the fluorinated indole scaffold is a promising pharmacophore for targeting MPO. The primary research approach involves in vitro assays to measure the effect of these compounds on MPO-mediated taurine chlorination and the oxidation of low-density lipoproteins (LDLs) researchgate.net. Kinetic studies are also employed to investigate the interaction between the MPO redox intermediates and the inhibitors researchgate.net.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The potential for indole-3-acetic acid derivatives to act as COX inhibitors has been an area of active investigation.

Although specific data on this compound is not available, studies on other indole derivatives have shown significant COX inhibitory activity nih.govnih.govresearchgate.net. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities nih.govnih.gov. Some of these compounds exhibited significant anti-inflammatory effects and selective inhibition of COX-2 expression nih.govnih.govresearchgate.net. These studies typically involve in vitro enzymatic assays to determine the IC50 values against COX-1 and COX-2, providing insights into both the potency and selectivity of the compounds researchgate.net.

Other Enzyme Target Identification and Characterization

Beyond MPO and COX, research has suggested that fluorinated indole derivatives may interact with other enzymes, presenting further avenues for therapeutic exploration.

One such target is aldose reductase , an enzyme implicated in diabetic complications. A highly potent and selective inhibitor of aldose reductase, 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat), which features a trifluorinated indole moiety, has been discovered with an IC50 of 5 nM nih.govresearchgate.net. This highlights the potential of fluorinated indole acetic acid structures to effectively inhibit this enzyme core.ac.uknih.govunits.it.

Another potential target is carboxylesterases (CE) , which are involved in the metabolism of various drugs. Isatins, or indole-2,3-diones, which are structurally related to the oxidized form of indole-3-acetic acid, have been identified as selective inhibitors of carboxylesterases nih.govnih.govmedchemexpress.com. While direct inhibition by this compound has not been reported, its structural similarity suggests a potential for interaction that warrants further investigation.

Cellular Level Biological Response Investigations

The effects of this compound and its analogues at the cellular level have been investigated in various research models, focusing on their impact on cell growth and their ability to combat microbial proliferation.

Modulation of Cellular Proliferation and Viability in Research Models

The influence of fluorinated indole-3-acetic acid derivatives on the proliferation and viability of cancer cells has been a significant area of research. These studies often explore the potential of these compounds as anticancer agents.

A key study demonstrated that 5-fluoroindole-3-acetic acid, an isomer of the title compound, exhibits potent cytotoxic activity against a range of human and rodent tumor cell lines when activated by a peroxidase enzyme nih.gov. This prodrug approach showed that an exposure of approximately 10-20 mM min was sufficient to achieve a 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines, as well as CaNT murine cells nih.gov. The cytotoxicity is believed to result from the formation of reactive intermediates that can interact with cellular nucleophiles like DNA nih.gov. The human bladder T24 carcinoma cell line was found to be more resistant nih.gov. Studies on indole-3-acetic acid (IAA) have also shown its ability to induce apoptosis in PC-3 prostate cancer cells when activated by UVB irradiation nih.gov. Furthermore, other indole derivatives have demonstrated cytotoxic effects on various cancer cell lines nih.gov.

Table 1: Cytotoxic Activity of 5-Fluoroindole-3-acetic acid in the Presence of Peroxidase

Cell LineTypeOutcome
V79Hamster FibroblastsHighly cytotoxic
MCF7Human Breast Cancer~90-99% cell kill
HT29Human Colon Cancer~90-99% cell kill
CaNTMurine Carcinoma~90-99% cell kill
T24Human Bladder CarcinomaMore resistant

Data is for the 5-fluoro isomer and is presented to indicate the potential activity of fluorinated indole-3-acetic acids.

Antimicrobial Activity Against Microorganisms

Research has demonstrated that various indole derivatives possess antibacterial and antifungal properties mdpi.comnih.govnih.govnih.govnih.gov. For instance, indole-3-acetic acid has been shown to be an effective antibiofilm agent against Pseudomonas aeruginosa nih.gov. Other studies have synthesized and evaluated a range of indole derivatives for their antimicrobial efficacy against various bacterial and fungal strains nih.govmdpi.complos.orgnih.gov. These investigations typically involve determining the minimum inhibitory concentration (MIC) to quantify the antimicrobial potency of the compounds. The findings from these studies on related indole structures suggest that this compound may also possess antimicrobial properties that warrant investigation.

Antioxidant Capacity and Radical Scavenging Assays

Indolic compounds, as a broad class, are recognized for their antioxidant and free radical-scavenging properties. nih.govresearchgate.net Standard methodologies to evaluate these effects include assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 1,1-diphenyl-2-picrylhydrazyl (DPPH), and ferric reducing antioxidant power (FRAP) tests. openagrar.dedigitellinc.com These assays measure the ability of a compound to neutralize stable free radicals or reduce metal ions, providing an indication of its antioxidant potential.

However, a diligent search for studies applying these or similar assays specifically to This compound did not yield any specific experimental data. Consequently, there is no published information detailing its antioxidant capacity, such as IC50 values from DPPH or ABTS assays or Trolox equivalent values. Without such studies, the effect of the fluorine substitution at the 2-position of the indole ring on its radical scavenging activity remains scientifically uncharacterized.

Antiviral Research Approaches

In vitro antiviral research is critical for the identification of new therapeutic agents. Standard approaches involve cell-based assays where cell cultures are infected with a virus and then treated with the test compound to measure the inhibition of viral replication or cytopathic effects. nih.govresearchgate.net Metrics such as the half-maximal effective concentration (EC50) and the selectivity index (SI) are used to quantify a compound's antiviral potency and therapeutic window.

Despite the investigation of various indole derivatives for antiviral activities against a range of viruses, no specific studies detailing the evaluation of This compound against any specific virus were found. Research into the antiviral properties of indole-containing structures is an active field, nih.govresearchgate.net but the antiviral profile for this particular fluorinated compound has not been reported in the scientific literature.

Mechanistic Elucidation of Biological Actions

Target Binding Affinity Studies and Receptor Interactions (e.g., GPR84, CRTH2)

G protein-coupled receptors (GPCRs) like GPR84 and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) are important targets in inflammatory diseases. Various indole acetic acid derivatives have been developed and studied as antagonists for these receptors. nih.govacs.orgnih.gov Binding affinity for these receptors is typically determined through competitive radioligand displacement assays, which measure the concentration of the compound required to displace a known radiolabeled ligand (IC50).

While the indole acetic acid scaffold is a known pharmacophore for CRTH2 antagonists, nih.gov and other indole compounds have been investigated as GPR84 antagonists, nih.gov there is no available research data on the specific binding affinity or receptor interaction profile of This compound with either GPR84 or CRTH2. The functional activity of this compound as an agonist or antagonist at these receptors, along with its potency and selectivity, remains undetermined.

Signal Transduction Pathway Analysis in Cellular Systems

Signal transduction pathways are the networks through which cells convert external signals into physiological responses. nih.govnih.gov When a ligand binds to a receptor, it can trigger a cascade of intracellular events, such as phosphorylation cascades (e.g., MAPK pathway) or the generation of second messengers (e.g., cAMP, Ca2+), ultimately leading to changes in gene expression and cellular function. tocris.comyoutube.com

Analysis of the effects of a compound on these pathways is crucial for understanding its mechanism of action. However, no studies were identified that investigated the impact of This compound on any specific signal transduction pathways in cellular systems. Research concerning the parent compound, indole-3-acetic acid, primarily focuses on its role as a plant hormone and its associated signaling pathways in plant cells, which are not relevant to the context of mammalian cell receptors like GPR84 or CRTH2. biologydiscussion.com

Investigation of Apoptosis Induction Pathways (in vitro)

Apoptosis, or programmed cell death, is a fundamental biological process. In vitro investigations into apoptosis induction often involve treating cell lines with a compound and measuring markers of apoptosis, such as caspase activation, DNA fragmentation (e.g., TUNEL assay), or the externalization of phosphatidylserine. nih.gov

A review of the literature found no studies investigating the potential of This compound to induce apoptosis in any cell line. While some studies have explored the pro-oxidant and cytotoxic effects of radicals derived from indole-3-acetic acid in the presence of peroxidase, nih.gov this is distinct from studying the intrinsic apoptotic activity of the fluorinated compound itself. Furthermore, research on apoptosis induced by simple acetic acid in yeast nih.govfrontiersin.orgmicrobialcell.com is mechanistically unrelated to the potential biological actions of this complex indole derivative in mammalian cells.

Computational Chemistry and Molecular Modeling Studies of 2 2 Fluoro 1h Indol 3 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-fluoro-1H-indol-3-yl)acetic acid, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

The docking process involves placing the this compound molecule into the binding site of a target protein and evaluating the binding energy for different conformations. The indole (B1671886) scaffold, a common motif in biologically active compounds, often participates in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. The carboxylic acid side chain is a key functional group for forming hydrogen bonds and salt bridges with polar and charged residues such as arginine, lysine, and histidine.

The introduction of a fluorine atom at the 2-position of the indole ring can significantly influence these interactions. Fluorine's high electronegativity can alter the electrostatic potential of the indole ring, potentially leading to more favorable electrostatic or halogen bonding interactions. Furthermore, the small size of the fluorine atom means it can be accommodated in most binding pockets without causing significant steric hindrance. Docking studies of similar indole derivatives have highlighted the importance of these interactions in determining binding affinity and specificity. For instance, studies on indole-3-acetic acid with horseradish peroxidase have shown that the substrate binds at the exposed heme edge, stabilized by hydrogen bonds and hydrophobic interactions nih.gov. It is plausible that this compound would adopt a similar binding mode in various enzymes, with the 2-fluoro group providing additional stabilizing interactions.

Table 1: Potential Interactions of this compound in a Protein Binding Site

Molecular Moiety Potential Interacting Residues Type of Interaction
Indole Ring Phenylalanine, Tyrosine, Tryptophan π-π Stacking, Hydrophobic
NH group of Indole Aspartate, Glutamate, Serine Hydrogen Bond Donor
Carboxylic Acid Arginine, Lysine, Histidine Hydrogen Bond, Salt Bridge

Quantum Chemical Calculations of Electronic Structure and Reactivity

Key parameters derived from quantum chemical calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack, respectively. The electronegative fluorine atom is expected to create a region of negative electrostatic potential, potentially influencing how the molecule interacts with its biological target.

The HOMO and LUMO energies are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability; a smaller gap suggests that the molecule is more reactive. The introduction of a fluorine atom can lower both the HOMO and LUMO energy levels, which may affect the molecule's reactivity and its ability to participate in charge-transfer interactions.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

Property Predicted Value/Effect Significance
Dipole Moment Increased compared to IAA Influences solubility and binding to polar targets
HOMO Energy Lowered by fluorine substitution Affects electron-donating ability
LUMO Energy Lowered by fluorine substitution Affects electron-accepting ability
HOMO-LUMO Gap Potentially altered Indicator of chemical reactivity

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing for the study of the conformational changes of this compound and its complexes with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

For an isolated this compound molecule, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the acetic acid side chain relative to the indole ring. This is crucial as the biologically active conformation may not be the lowest energy conformation in isolation.

When studying the complex of this compound with a protein, MD simulations can assess the stability of the docked pose and provide insights into the energetics of binding. By analyzing the trajectory of the simulation, one can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. MD simulations on related indole derivatives have been used to validate docking results and to understand the behavior of ligands within the binding site of their target proteins tandfonline.comtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of indole-3-acetic acid derivatives, including this compound, QSAR models can be developed to predict their activity against a specific biological target.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound, relevant descriptors would include molecular weight, logP (a measure of lipophilicity), molar refractivity (related to steric bulk), and electronic parameters derived from quantum chemical calculations. The presence of the 2-fluoro substituent would be captured by descriptors that account for its electronegativity and size.

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. QSAR studies on indole-3-acetic acid derivatives have been successfully used to model their auxin activity unicamp.br.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

Descriptor Class Example Descriptors Information Encoded
Electronic Dipole moment, HOMO/LUMO energies Electron distribution and reactivity
Steric Molar refractivity, Molecular volume Size and shape of the molecule
Hydrophobic LogP, Polar surface area Lipophilicity and membrane permeability

In Silico Prediction of Molecular Properties for Research Design

In the early stages of research, in silico prediction of a compound's physicochemical and pharmacokinetic properties (often referred to as ADME - Absorption, Distribution, Metabolism, and Excretion) is crucial for designing experiments and assessing its potential as a drug candidate. Various computational tools and models are available to predict these properties for this compound.

Properties such as lipophilicity (logP), aqueous solubility (logS), pKa, and polar surface area (PSA) are important determinants of a molecule's behavior in biological systems. For instance, logP influences a compound's ability to cross cell membranes, while PSA is related to its permeability. The "Rule of Five," proposed by Lipinski, provides a set of guidelines for evaluating the drug-likeness of a compound based on these properties.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate these properties. Fluorine can increase lipophilicity and metabolic stability. In silico predictions can help to quantify these effects for this compound, aiding in the design of future studies.

Table 4: Predicted Molecular Properties of this compound

Property Predicted Value Relevance in Research Design
Molecular Weight ~193.17 g/mol Adherence to "Rule of Five"
LogP ~1.8 - 2.2 Lipophilicity and membrane permeability
pKa (acidic) ~4.5 - 5.0 Ionization state at physiological pH
Polar Surface Area (PSA) ~50 - 60 Ų Cell permeability
Number of Hydrogen Bond Donors 2 Potential for hydrogen bonding

Table 5: List of Compound Names

Compound Name
This compound
Indole-3-acetic acid
Phenylalanine
Tyrosine
Tryptophan
Arginine
Lysine
Histidine
Aspartate
Glutamate

Metabolism and Biotransformation of Fluorinated Indole Acetic Acids Pre Clinical Investigation

In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Other Enzyme Systems

In vitro metabolic stability assays are fundamental in early drug discovery for predicting the hepatic intrinsic clearance of a compound. nuvisan.combioivt.com These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. mdpi.com The stability of a compound is determined by incubating it with pooled liver microsomes (from human or preclinical species like rat, mouse, dog) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes) and monitoring the depletion of the parent compound over time. nuvisan.comnih.gov

For fluorinated indole (B1671886) acetic acids, these studies are crucial to quantify the impact of the fluorine substituent on metabolic fate. The inherent stability of the C-F bond is expected to protect the site of fluorination from oxidative metabolism. tandfonline.com In the case of 2-(2-fluoro-1H-indol-3-yl)acetic acid, the fluorine at the C2 position of the indole ring is anticipated to block hydroxylation at this site, which is a known metabolic pathway for indole derivatives. nih.gov This blockage can lead to a significant increase in the compound's half-life (t½) and a decrease in its intrinsic clearance (CLint) when compared to the non-fluorinated parent compound, indole-3-acetic acid (IAA).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes This table presents hypothetical data based on established principles of fluorine substitution effects on drug metabolism.

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Indole-3-acetic acid 25 27.7
This compound >120 <5.8

The data suggest that the introduction of a fluorine atom at the 2-position of the indole ring substantially enhances metabolic stability in human liver microsomes, a common outcome for fluorinated pharmaceuticals. nih.gov

Identification and Characterization of Major Metabolites and Biotransformation Pathways

The biotransformation of indole-3-acetic acid (IAA) involves several pathways, including oxidation of the indole ring and conjugation of the carboxylic acid group. nih.gov For this compound, the metabolic pathways are expected to be influenced by the presence of the fluorine atom. While direct oxidation at the C2-position is blocked, metabolism is likely redirected to other positions on the molecule.

Potential biotransformation pathways include:

Hydroxylation: Oxidative attack by CYP enzymes at other positions of the indole ring (e.g., C4, C5, C6, or C7) is a probable metabolic route. This would lead to the formation of various hydroxylated fluoroindole acetic acid metabolites.

Oxidation of the Acetic Acid Side Chain: The acetic acid moiety can undergo oxidation. For the parent IAA, oxidation can lead to the formation of 2-oxindole-3-acetic acid (OxIAA). nih.govnih.gov A similar pathway may exist for the fluorinated analogue.

Conjugation: The carboxylic acid group is a prime site for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. tandfonline.com Amino acid conjugation, forming conjugates with molecules like aspartic acid or glutamic acid, is another known pathway for IAA and could be relevant for its fluorinated derivatives. nih.gov

Table 2: Potential Metabolites of this compound This table outlines hypothesized metabolites based on known metabolic pathways of indole acetic acid and the influence of fluorination.

Metabolite Name Proposed Structure Biotransformation Pathway
2-(2-fluoro-5-hydroxy-1H-indol-3-yl)acetic acid Hydroxylated indole ring at C5 Phase I: Aromatic Hydroxylation
2-(2-fluoro-6-hydroxy-1H-indol-3-yl)acetic acid Hydroxylated indole ring at C6 Phase I: Aromatic Hydroxylation
This compound glucuronide Glucuronic acid conjugated to the carboxylic acid Phase II: Glucuronidation

Enzymatic Systems Implicated in the Metabolism of Fluoroindole Acetic Acid Derivatives

The metabolism of fluorinated indole acetic acid derivatives is mediated by a concert of drug-metabolizing enzymes, primarily from Phase I and Phase II.

Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases is the principal catalyst of Phase I oxidative metabolism. mdpi.com For indole itself, CYP2A6 has been shown to be highly active, with contributions from CYP2C19 and CYP2E1. nih.gov These isoforms are likely candidates for the aromatic hydroxylation of this compound at positions other than C2. The specific isoforms involved can be identified through in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors. nih.gov

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for conjugating glucuronic acid to various functional groups, including carboxylic acids, to increase water solubility and facilitate excretion. nih.gov The carboxylic acid moiety of this compound makes it a probable substrate for UGT enzymes, leading to the formation of an acyl glucuronide. Specific UGTs, such as UGT84B1, are known to catalyze the glucosylation of IAA. escholarship.org

Other Enzymes: Peroxidases have also been shown to oxidize indole-3-acetic acid derivatives. nih.gov In some biological systems, enzymes like Gretchen Hagen 3 (GH3) are responsible for conjugating amino acids to IAA. nih.gov

Impact of Fluorine Substitution on Metabolic Fate and Pathway Divergence

The substitution of hydrogen with fluorine can profoundly alter the metabolic disposition of a drug molecule. researchgate.netannualreviews.org The primary effects are rooted in the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the C-F bond. tandfonline.com

Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule. tandfonline.com This can either decrease or increase the susceptibility of adjacent or even distant sites to enzymatic attack. annualreviews.org For instance, the presence of fluorine can alter the pKa of nearby functional groups or change the electron density of the aromatic ring system, thereby influencing interactions with metabolizing enzymes.

Pathway Divergence: By blocking a primary metabolic route, fluorine substitution can cause a "metabolic switch" or pathway divergence, where alternative, minor pathways become more prominent. For this compound, the prevention of C2-hydroxylation may lead to an increase in metabolism at other sites on the indole ring (e.g., C5 or C6) or enhance the extent of Phase II conjugation as the primary clearance mechanism. This redirection of metabolic pathways is a key consideration in the design of fluorinated drugs. rsc.org In some cases, metabolism may even occur at the fluorinated carbon, leading to defluorination, although this is generally a less common pathway. nih.gov

Design and Exploration of Advanced Derivatives and Analogues of 2 2 Fluoro 1h Indol 3 Yl Acetic Acid

Synthesis of Homologues and Isomers of 2-(2-fluoro-1H-indol-3-yl)acetic acid

The synthesis of homologues and isomers of this compound is a critical step in understanding the structure-activity relationship (SAR) of this chemical scaffold. By systematically modifying the length of the carboxylic acid side chain and the position of the fluorine substituent, researchers can fine-tune the molecule's properties.

Homologue Synthesis: The synthesis of homologues, such as the corresponding propionic and butyric acid derivatives, can be envisioned through modifications of established indole (B1671886) acetic acid synthesis routes. A plausible approach involves the Fischer indole synthesis, a robust method for constructing the indole core. This would involve the condensation of a (fluorophenyl)hydrazine with an appropriate keto-ester, followed by cyclization under acidic conditions. For instance, reacting 2-fluorophenylhydrazine (B1330851) with γ-keto esters of varying chain lengths would yield the desired homologues.

Another potential route is the alkylation of a pre-formed 2-fluoroindole at the C3-position. This could be achieved using a variety of reagents, such as α-haloesters followed by hydrolysis, or through a Michael addition to an α,β-unsaturated ester. The choice of synthetic strategy would depend on the desired chain length and the availability of starting materials.

Isomer Synthesis: The synthesis of positional isomers, where the fluorine atom is located at other positions on the indole ring (e.g., 4-fluoro, 5-fluoro, 6-fluoro, or 7-fluoro), would also likely rely on the Fischer indole synthesis, utilizing the corresponding fluorinated phenylhydrazines as starting materials. The synthesis of isomers with the acetic acid side chain at different positions (e.g., C2) would require a different synthetic strategy, potentially involving the migration of a C3-substituent to the C2-position under acidic conditions, a reaction that has been documented for other indole derivatives.

Table 1: Proposed Homologues and Isomers of this compound

Compound NameStructural VariationPotential Synthetic Precursors
3-(2-fluoro-1H-indol-3-yl)propionic acidPropionic acid homologue2-Fluorophenylhydrazine and a γ-ketoester
4-(2-fluoro-1H-indol-3-yl)butyric acidButyric acid homologue2-Fluorophenylhydrazine and a δ-ketoester
2-(5-fluoro-1H-indol-3-yl)acetic acidPositional isomer (fluorine at C5)5-Fluorophenylhydrazine and a suitable keto-acid
2-(2-fluoro-1H-indol-5-yl)acetic acidPositional isomer (acetic acid at C5)Functionalized 2-fluoroindole intermediate

Hybrid Molecule Design Incorporating the Fluoroindole Acetic Acid Scaffold

Hybrid molecule design, which involves the covalent linking of two or more pharmacophores, is a powerful strategy for developing multifunctional drugs. The this compound scaffold is an excellent candidate for this approach due to its structural features that allow for straightforward chemical modification.

The carboxylic acid group of the fluoroindole acetic acid can be readily converted into an amide or ester, providing a convenient handle for attaching other bioactive molecules. For example, coupling the fluoroindole acetic acid with a known anti-inflammatory agent could result in a hybrid molecule with a dual mechanism of action. Similarly, linking it to a targeting moiety could facilitate the delivery of the molecule to specific cells or tissues.

Table 2: Examples of Potential Hybrid Molecules Based on the this compound Scaffold

Hybrid Molecule ConceptLinked PharmacophorePotential Therapeutic Area
Fluoroindole-NSAID HybridNon-steroidal anti-inflammatory drug (e.g., ibuprofen)Inflammatory diseases
Fluoroindole-Anticancer Drug HybridA known cytotoxic agentOncology
Fluoroindole-Neurotransmitter Analogue HybridA molecule mimicking a neurotransmitterNeurological disorders

Development of Prodrugs for Modulating Pharmacological Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The development of prodrugs of this compound could be a valuable strategy for improving its pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties.

The carboxylic acid moiety is a common site for prodrug modification. Esterification of the carboxylic acid can increase the lipophilicity of the molecule, potentially enhancing its absorption across biological membranes. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active fluoroindole acetic acid. A variety of esters can be synthesized, including simple alkyl esters, acyloxyalkyl esters, and alkyloxycarbonyloxyalkyl esters, each with potentially different rates of hydrolysis and release kinetics.

Another approach is the formation of amide prodrugs by coupling the carboxylic acid with amino acids or small peptides. These prodrugs could be designed to be substrates for specific peptidases, allowing for targeted release of the active drug in certain tissues or cellular compartments.

Table 3: Potential Prodrug Strategies for this compound

Prodrug TypeModification SiteActivating EnzymePotential Advantage
Alkyl Ester ProdrugCarboxylic acidEsterasesIncreased lipophilicity and absorption
Amino Acid Amide ProdrugCarboxylic acidPeptidasesTargeted drug release
Phosphate Ester ProdrugIndole nitrogen (via a linker)PhosphatasesImproved aqueous solubility

Utilization of this compound in the Construction of Chemical Probes

Chemical probes are essential tools for studying biological processes. The this compound scaffold can be functionalized to create a variety of chemical probes, such as fluorescently labeled molecules, biotinylated derivatives for affinity purification, and photoaffinity labels for identifying protein targets.

For the development of fluorescent probes, a fluorescent dye can be attached to the fluoroindole acetic acid scaffold, typically via the carboxylic acid group or the indole nitrogen. Such probes could be used to visualize the localization of the molecule within cells or tissues using fluorescence microscopy.

Biotinylation, the attachment of a biotin (B1667282) molecule, would enable the use of the fluoroindole acetic acid derivative in affinity-based pull-down experiments to identify its binding partners. This is a powerful technique for target deconvolution and understanding the mechanism of action of a bioactive compound.

Photoaffinity labeling involves the incorporation of a photoreactive group into the molecule. Upon irradiation with light, this group forms a covalent bond with nearby molecules, allowing for the irreversible labeling and subsequent identification of binding partners.

Table 4: Potential Chemical Probes Derived from this compound

Probe TypeFunctional Group AttachedApplication
Fluorescent ProbeFluorophore (e.g., fluorescein, rhodamine)Cellular imaging and localization studies
Affinity ProbeBiotinIdentification of protein binding partners
Photoaffinity LabelPhotoreactive group (e.g., benzophenone, diazirine)Covalent labeling of target proteins

Future Research Directions and Translational Perspectives for 2 2 Fluoro 1h Indol 3 Yl Acetic Acid

Identification of Novel Biological Targets and Unexplored Therapeutic Applications

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, with derivatives showing a vast array of biological activities. mdpi.com Future research should focus on screening 2-(2-fluoro-1H-indol-3-yl)acetic acid against a variety of biological targets to uncover its therapeutic potential.

Anticancer Prodrug Development: Building on studies of similar compounds like 5-fluoroindole-3-acetic acid, a key research avenue is its evaluation as a prodrug in targeted cancer therapy. nih.govresearchgate.net This approach, often termed Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves the delivery of an enzyme, such as horseradish peroxidase, to tumor cells, which then activates the prodrug, leading to localized cytotoxicity. nih.govresearchgate.net The high cytotoxicity of activated 5-fluoroindole-3-acetic acid suggests that the 2-fluoro isomer could exhibit similar or potentially enhanced activity. nih.govresearchgate.net

Enzyme Inhibition: Indole acetic acid derivatives have shown promise as inhibitors of various enzymes. For instance, substituted indole acetic acid sulfonates are potent inhibitors of ectonucleotidases (like h-ENPP1 and h-e5'NT), which are therapeutic targets for cancer. nih.gov The fluorine atom in this compound could enhance binding to enzyme active sites. Screening against kinases, histone deacetylases (HDACs), and DNA gyrase, all of which are targeted by other indole derivatives, could reveal novel therapeutic applications. mdpi.com

Antimicrobial Agents: The indole scaffold is present in many compounds with antibacterial properties. Future studies should assess the activity of this compound against a panel of pathogenic bacteria, including multidrug-resistant strains.

A summary of potential therapeutic targets for this compound, extrapolated from related compounds, is presented below.

Potential Therapeutic AreaSpecific Biological Target/MechanismRationale based on Analogous Compounds
Oncology Peroxidase-activated prodrug5-Fluoroindole-3-acetic acid shows high cytotoxicity upon activation by horseradish peroxidase. nih.govresearchgate.net
Ectonucleotidase (e.g., h-e5'NT) InhibitionSubstituted indole acetic acid sulfonates are potent inhibitors. nih.gov
Protein Kinase (e.g., EGFR, BRAFV600E) InhibitionIndole derivatives are prominent as protein kinase inhibitors. mdpi.com
Tubulin Polymerization InhibitionA key anticancer mechanism for many indole-based compounds. mdpi.com
Infectious Diseases DNA Primase and Gyrase InhibitionIndole-3-acetic acid-based inhibitors have been synthesized and show antibacterial activity. mdpi.com

Development of Chemoinformatic Tools for Accelerated Discovery

Chemoinformatic and computational approaches are indispensable for modern drug discovery. For this compound and its future derivatives, these tools can accelerate the identification of new leads and optimize their properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models for the biological activity of new derivatives. srce.hr By calculating various molecular descriptors (e.g., steric, electronic, lipophilicity), researchers can understand the key structural features required for a desired biological effect, guiding the synthesis of more potent compounds. srce.hr

Molecular Docking and Structural Modeling: In silico molecular docking can predict the binding modes and affinities of this compound with various protein targets. nih.govmdpi.com This is particularly useful for prioritizing which biological targets to investigate experimentally. For example, docking studies could be performed against the active sites of enzymes like succinate dehydrogenase, a target for fungicides, or various protein kinases in cancer. mdpi.com

ADME/Tox Prediction: In silico tools like SWISS ADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. frontiersin.org This allows for the early identification of potential pharmacokinetic issues and helps in designing derivatives with better drug-like properties, such as adherence to Lipinski's rule of five. frontiersin.org

Integration of Advanced Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of the mechanism of action and metabolic fate of this compound is crucial for its development. Advanced analytical techniques are central to these investigations.

Chromatography and Mass Spectrometry: Techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) are essential for quantifying the compound in biological samples (e.g., plasma, urine, tissues). nih.govoup.com These methods can be used to study its pharmacokinetics and identify its metabolites, providing insights into its stability and biotransformation pathways. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are vital for the unambiguous structural characterization of this compound and its derivatives. mdpi.com These techniques can also be used to study its interaction with biological macromolecules, providing detailed information about binding modes at an atomic level.

Cell-Based Assays: Modern cell-based assays, including high-content screening and proteomics, can be used to elucidate the compound's mechanism of action. By observing its effects on cellular morphology, protein expression, and signaling pathways, researchers can gain a deeper understanding of its biological activity.

Analytical TechniqueApplication in Future Research
HPLC-MS/GC-MS Quantitation in biological fluids, pharmacokinetic studies, metabolite identification. nih.gov
NMR Spectroscopy Structural elucidation of new derivatives, studying protein-ligand interactions. mdpi.com
X-ray Crystallography Determining the 3D structure of the compound bound to its biological target.
Fluorometric Analysis Sensitive detection and quantification in biological assays. oup.com

Exploration of Applications beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Materials Science)

The structural similarity of this compound to the plant auxin indole-3-acetic acid (IAA) suggests potential applications in agriculture. Furthermore, the unique properties imparted by the fluorine atom open doors to its use in materials science.

Agrochemicals: As an analog of a primary plant hormone, this compound should be investigated for its auxin-like or anti-auxin activity. It could potentially be developed as a plant growth regulator, herbicide, or antifungal agent. The fluorine substitution may alter its receptor binding, uptake, and metabolic stability in plants, potentially leading to enhanced or novel activities compared to IAA. For example, brominated indoles have shown enhanced antifungal activity against significant crop pathogens like Monilinia fructicola and Botrytis cinerea. mdpi.com

Materials Science: Fluorinated organic compounds are of great interest in materials science due to their unique properties, including thermal stability and hydrophobicity. researchgate.net Future research could explore the potential of this compound as a building block for novel fluorinated polymers or functional materials. Biocatalytic methods are being developed to synthesize fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid for the creation of new polymers, a strategy that could be adapted for indole-based monomers. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(2-fluoro-1H-indol-3-yl)acetic acid, and how can researchers optimize reaction conditions to improve yield?

The synthesis typically involves fluorination of indole precursors followed by acetic acid side-chain introduction. Key steps include:

  • Fluorination : Electrophilic substitution using fluorine donors (e.g., Selectfluor®) at the indole 2-position under anhydrous conditions.
  • Acetic Acid Side-Chain Attachment : Alkylation or coupling reactions (e.g., Michael addition) to introduce the acetic acid moiety.
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization Strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for precipitation) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Technique Key Markers Purpose
¹H/¹³C NMR - Indole aromatic protons (δ 6.8–7.5 ppm). <br> - Fluorine-coupled splitting patterns (²J/³J coupling). <br> - Acetic acid CH₂ (δ 3.5–4.0 ppm).Confirm substitution pattern and side-chain integrity.
FT-IR - N-H stretch (~3400 cm⁻¹). <br> - C=O stretch (1700–1750 cm⁻¹). <br> - C-F vibration (1100–1200 cm⁻¹).Identify functional groups and fluorine presence.
Mass Spectrometry Molecular ion peak ([M+H]⁺) matching theoretical mass (C₁₀H₈FNO₂: 209.06 g/mol).Verify molecular weight and purity.
Cross-validation with computational simulations (DFT) resolves ambiguities in spectral assignments .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and handling due to potential irritant vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Note: While GHS classification data is unavailable for this compound, analogous indole derivatives suggest caution against inhalation and ingestion .

Advanced Research Questions

Q. How does the fluorine atom at the indole 2-position influence the electronic and steric properties of this compound, and what experimental strategies can elucidate these effects?

  • Electronic Effects : Fluorine’s electronegativity alters indole ring electron density, reducing nucleophilicity at the 3-position. This can be quantified via:
  • Hammett Constants (σₚ = 0.78 for -F) to predict reactivity trends.
  • NMR Chemical Shifts : Deshielding of adjacent protons due to fluorine’s inductive effect.
    • Steric Effects : Minimal due to fluorine’s small atomic radius, but X-ray crystallography (e.g., SHELX-refined structures) can confirm spatial arrangements.
    • Strategies :
  • Compare reaction rates with non-fluorinated analogs in coupling reactions.
  • Use DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces .

Q. In crystallographic studies of this compound, what challenges arise during structure refinement, and how can software like SHELX address these issues?

  • Challenges :
  • Disorder in the acetic acid side-chain due to rotational flexibility.

  • Weak electron density for fluorine atoms (low scattering power).

    • SHELX Solutions :
  • ISOR restraints to stabilize fluorine atom thermal motion.

  • DFIX/FLAT commands to enforce geometric constraints on the indole ring.

  • TWIN/BASF for handling twinned crystals.
    Example refinement parameters:

    Parameter Value
    R1 (I > 2σ)< 0.05
    wR2 (all data)< 0.15
    Flack parameter0.02(3)
    SHELX’s robustness in handling small-molecule data ensures accurate resolution of fluorine-related ambiguities .

Q. When encountering discrepancies between experimental and computational vibrational spectra of this compound, what steps should researchers take to resolve these inconsistencies?

  • Step 1 : Verify computational settings (e.g., B3LYP functional, 6-311++G** basis set, scaling factor 0.961).
  • Step 2 : Check for anharmonic effects (e.g., overtones) using VPT2 corrections.
  • Step 3 : Compare experimental IR/Raman spectra with simulated spectra of tautomers or conformers.
  • Step 4 : Use isotopic substitution (e.g., deuterated acetic acid) to isolate vibrational modes. Example: A 20 cm⁻¹ shift in C=O stretch may indicate protonation state changes; adjust solvent polarity in simulations to match experimental conditions .

Q. What methodological considerations are critical when assessing the biological activity of this compound in vitro, and how can researchers mitigate potential interference from the compound’s physicochemical properties?

  • Key Considerations :
  • Solubility : Use DMSO stock solutions (< 0.1% final concentration) to avoid cytotoxicity.
  • Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer).
  • Membrane Permeability : Perform logP measurements (predicted ~1.2) to assess bioavailability.
    • Mitigation Strategies :
  • Include vehicle controls to isolate solvent effects.
  • Use fluorinated analogs (e.g., 2-methyl derivatives) as negative controls.
  • Employ SPR or ITC to validate target binding specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.